molecular formula C17H15IO4 B13408702 [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester

[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester

Cat. No.: B13408702
M. Wt: 410.20 g/mol
InChI Key: MPYIWUWCXVMJCH-UHFFFAOYSA-N
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Description

[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester is an organic compound with a complex structure that includes a formyl group, an iodophenyl group, and an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester typically involves multiple steps, starting with the preparation of the iodophenyl intermediate. One common method includes the iodination of a phenylacetic acid derivative, followed by the introduction of the formyl group through a formylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Produces [4-(2-Carboxybenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester.

    Reduction: Produces [4-(2-Hydroxybenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodophenyl group may also participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Formylbenzyloxy)-3-bromophenyl]acetic Acid Methyl Ester
  • [4-(2-Formylbenzyloxy)-3-chlorophenyl]acetic Acid Methyl Ester
  • [4-(2-Formylbenzyloxy)-3-fluorophenyl]acetic Acid Methyl Ester

Uniqueness

[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H15IO4

Molecular Weight

410.20 g/mol

IUPAC Name

methyl 2-[4-[(2-formylphenyl)methoxy]-3-iodophenyl]acetate

InChI

InChI=1S/C17H15IO4/c1-21-17(20)9-12-6-7-16(15(18)8-12)22-11-14-5-3-2-4-13(14)10-19/h2-8,10H,9,11H2,1H3

InChI Key

MPYIWUWCXVMJCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2C=O)I

Origin of Product

United States

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